molecular formula C15H13N3O2S B2670560 N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 1232776-41-8

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No.: B2670560
CAS No.: 1232776-41-8
M. Wt: 299.35
InChI Key: BWCKIPJLSYBLEP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia, followed by thiolation to introduce the thioxo group.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the imidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under mild reducing conditions.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Thiol derivatives of the imidazole ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and imidazole rings play a crucial role in its binding affinity and specificity. The thioxo group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide: Similar in structure but with variations in the substituents on the furan or imidazole rings.

    Benzamide Derivatives: Compounds with different substituents on the benzamide group.

    Imidazole Derivatives: Compounds with different substituents on the imidazole ring.

Uniqueness

This compound is unique due to the combination of its furan, imidazole, and benzamide moieties This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(17-10-13-2-1-9-20-13)11-3-5-12(6-4-11)18-8-7-16-15(18)21/h1-9H,10H2,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCKIPJLSYBLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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